1-(5-Bromo-2-furoyl)-4-methylpiperidine
Description
Significance of Furan (B31954) and Piperidine (B6355638) Moieties in Chemical Research
The furan and piperidine rings are two of the most ubiquitous heterocyclic structures in organic and medicinal chemistry.
The piperidine moiety , a saturated six-membered ring containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govmdpi.com This structural motif is present in a vast number of pharmaceuticals and natural alkaloids. lifechemicals.com Piperidine derivatives are associated with a broad spectrum of pharmacological activities, including anesthetic, antipsychotic, and antihistaminic effects. lifechemicals.com The three-dimensional structure of the piperidine ring can provide a scaffold for orienting substituents in a specific spatial arrangement, which is often crucial for effective interaction with biological targets. lifechemicals.comresearchgate.net The incorporation of a piperidine ring can enhance a molecule's membrane permeability and metabolic stability. researchgate.net
Overview of Halogenated Heterocyclic Compounds in Medicinal Chemistry
Halogenated heterocyclic compounds are organic molecules that contain at least one ring with a non-carbon atom and are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.org These compounds are of great significance in medicinal chemistry for several reasons.
The introduction of a halogen atom into a heterocyclic structure can profoundly modify its physicochemical properties. For instance, halogenation can increase a compound's lipophilicity, which can in turn enhance its ability to cross cell membranes. Furthermore, the presence of a halogen atom can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. nih.gov In some cases, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand for its receptor. nih.gov
Brominated heterocycles, in particular, are valuable intermediates in organic synthesis, allowing for further functionalization of the molecule. wikipedia.org They have been incorporated into a variety of compounds with therapeutic potential.
Rationale for Investigating 1-(5-Bromo-2-furoyl)-4-methylpiperidine
While specific research on this compound is limited, the rationale for its investigation can be inferred from the well-established significance of its constituent parts. The combination of the bromo-furan and methyl-piperidine moieties within a single molecule presents a compelling case for its synthesis and study in the context of drug discovery and medicinal chemistry.
The bromo-furan component introduces a halogenated aromatic system. The bromine atom at the 5-position of the furan ring can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives. nih.gov This allows for the systematic exploration of the structure-activity relationship. Moreover, the bromo-furan moiety itself may confer specific biological activities, as halogenated furans are known to be part of various bioactive compounds. wikipedia.org
The 4-methylpiperidine (B120128) group provides a saturated, non-planar substituent that can enhance the three-dimensional character of the molecule. The methyl group at the 4-position can influence the conformational preference of the piperidine ring, which may be important for optimal binding to a biological target. The piperidine nitrogen is part of an amide linkage, a common functional group in many drugs.
Therefore, the investigation of this compound is driven by the hypothesis that the unique combination of these structural features could lead to novel compounds with interesting pharmacological properties. Its synthesis would provide a valuable building block for the development of new chemical entities with potential therapeutic applications.
Data Tables
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 276.14 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane (B109758) and methanol |
Note: As specific experimental data for this compound is not widely available, these properties are based on its chemical structure and the properties of similar compounds.
Table 2: Reported Biological Activities of Related Furan and Piperidine Derivatives
| Compound Class | Reported Biological Activities | Reference(s) |
| Furan Derivatives | Antimicrobial, Anti-inflammatory, Analgesic, Anticancer, Antiviral, Antidepressant | lifechemicals.comresearchgate.net |
| Piperidine Derivatives | Anesthetic, Antipsychotic, Antihistaminic, Anti-inflammatory, Antimicrobial, Anticancer | lifechemicals.comresearchgate.net |
| Halogenated Heterocycles | Enhanced binding affinity to biological targets, Increased lipophilicity | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrNO2/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
QHOPPEBIHBTPMW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Bromo 2 Furoyl 4 Methylpiperidine and Analogues
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 1-(5-Bromo-2-furoyl)-4-methylpiperidine identifies the amide bond as the most logical point for disconnection. This C-N bond cleavage simplifies the target molecule into two primary synthons: a 5-bromo-2-furoyl cation equivalent and a 4-methylpiperidine (B120128) nucleophile.
The practical chemical equivalents for these synthons are a reactive derivative of 5-bromo-2-furoic acid, most commonly the acyl chloride (5-bromo-2-furoyl chloride), and commercially available or synthesized 4-methylpiperidine. amazonaws.com This strategy allows for the independent synthesis and purification of each precursor before the final amide coupling step, a common and efficient approach in medicinal and process chemistry. researchgate.net
Synthesis of Key Precursors: 5-Bromo-2-furoyl Derivatives
The synthesis of the furoyl portion of the molecule begins with readily available furan (B31954) compounds, which are then functionalized through bromination and oxidation.
The precursor 5-Bromo-2-furfural is a critical intermediate. The synthesis typically involves the electrophilic substitution of furan-2-carboxaldehyde (furfural). The furan ring is highly activated, making direct bromination feasible. acs.org However, the reaction conditions must be controlled to prevent over-bromination or ring-opening. cdnsciencepub.com The reaction of furfural (B47365) with bromine can lead to the formation of 5-bromofurfural. acs.org
Substituted furan-2-carboxaldehydes are known to undergo various condensation reactions, highlighting the reactivity of the aldehyde group which must be considered during synthesis planning. nih.govnih.gov
Table 1: Synthesis of 5-Bromofurfural
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Furan-2-carboxaldehyde | Bromine | Not specified | 5-Bromofurfural | acs.org |
| Furan-2-carboxaldehyde | Aqueous Bromine | Aqueous solution | Malealdehyde hydrates (via ring opening) | cdnsciencepub.com |
This table summarizes selected bromination approaches for furfural.
5-Bromo-2-furoic acid serves as the immediate precursor to the activated species required for amidation. sigmaaldrich.comtcichemicals.com It can be prepared by the oxidation of 5-bromo-2-furfural. For the subsequent amide coupling, the carboxylic acid is typically converted into a more reactive acyl derivative, such as an acyl chloride.
The most common method for this transformation is treatment with thionyl chloride (SOCl₂). prepchem.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 5-bromo-2-furoyl chloride. chemicalbook.com This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines like 4-methylpiperidine to form the desired amide bond. The general utility of thionyl chloride for preparing furoyl chlorides from furoic acids is a well-established synthetic procedure. wikipedia.org
Table 2: Synthesis of 5-Bromo-2-furoyl Chloride
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-furoic acid | Thionyl chloride | Toluene | Reflux for 2 hours | 5-Bromo-2-furoyl chloride | prepchem.com |
This table details the conversion of 5-bromo-2-furoic acid to its corresponding acyl chloride.
Synthesis of Key Precursors: 4-Methylpiperidine Derivatives
The piperidine (B6355638) fragment is a common motif in pharmaceuticals and can be synthesized through various established methods. nih.govnih.govnih.gov
4-Methylpiperidine is a widely available chemical reagent. sigmaaldrich.com Industrially, it is prepared via the catalytic hydrogenation of 4-methylpyridine (B42270) (also known as γ-picoline). This reaction typically employs a metal catalyst, such as ruthenium, and proceeds with high yield under hydrogen pressure. chemicalbook.com The reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring is a robust and scalable process. chemicalbook.com 4-Methylpiperidine has also found applications as a reagent in other areas of chemistry, such as for the removal of Fmoc protecting groups in solid-phase peptide synthesis. researchgate.net
While this compound itself is achiral, the synthesis of chiral piperidine analogues is a significant area of research. Modern asymmetric synthesis provides several powerful strategies to produce enantiomerically pure substituted piperidines.
Exocyclic Chirality Induction : One approach involves a one-pot condensation of a nitroalkene, an enone, and a chiral amine. The chirality from the amine (exocyclic to the newly formed ring) directs the stereochemical outcome of the cyclization, leading to highly enantioenriched piperidine products. rsc.orgacs.org
Chiral Auxiliaries : The use of chiral auxiliaries, such as (S)-2-phenylglycinol, allows for the diastereoselective construction of a bicyclic intermediate. Subsequent nucleophilic substitution with Grignard reagents, followed by cleavage of the auxiliary, provides access to chiral 2-substituted piperidines. acs.org
Catalytic Asymmetric Cyclization : Gold-catalyzed cyclization of N-homopropargyl amides can generate cyclic imidates. These intermediates can then be reduced and undergo a spontaneous rearrangement to furnish substituted piperidin-4-ols with high diastereoselectivity. nih.gov
Asymmetric Aminoboration : A copper-catalyzed cyclizative aminoboration of unsaturated amines can form 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. This method is valuable for creating piperidines with multiple contiguous stereocenters. nih.gov
Table 3: Comparison of Selected Chiral Piperidine Synthesis Strategies
| Method | Key Transformation | Stereocontrol | Precursors | Reference |
|---|---|---|---|---|
| Exocyclic Induction | Nitroalkene/Amine/Enone Condensation | Chiral Amine | Nitroalkenes, Chiral Amines, Enones | acs.org |
| Gold Catalysis | Cyclization/Reduction/Rearrangement | Substrate Control | N-homopropargyl amides | nih.gov |
| Copper Catalysis | Asymmetric Aminoboration | Chiral Ligand | Unsaturated Amines | nih.gov |
| Chiral Auxiliary | Diastereoselective Substitution | Chiral Auxiliary | (S)-2-phenylglycinol, Glutaraldehyde | acs.org |
This table outlines various modern approaches for the asymmetric synthesis of substituted piperidines.
Coupling Reactions for Compound Formation
The cornerstone of synthesizing this compound is the formation of a carbon-nitrogen (C-N) bond. This can be achieved through various coupling reactions, ranging from traditional amidation to more sophisticated cross-coupling methods.
The most direct and widely employed method for the synthesis of this compound is through amide bond formation. This process typically involves the reaction of an activated carboxylic acid derivative with an amine. nih.gov
The common starting material for the furoyl moiety is 5-bromo-2-furoic acid . sigmaaldrich.com For the amide coupling to proceed efficiently, the carboxylic acid is usually converted into a more reactive species, such as an acyl chloride. This activation is a standard procedure in organic synthesis. The reaction of 5-bromo-2-furoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive 5-bromo-2-furoyl chloride .
This activated intermediate is then reacted with 4-methylpiperidine . The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction typically proceeds smoothly at room temperature or with gentle heating. An acid scavenger, such as a tertiary amine like triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
An alternative approach involves the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine without the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid in situ to form a reactive O-acylisourea intermediate, which then readily reacts with the amine. uni.lu Boric acid has also been reported as an effective catalyst for direct amidation reactions between carboxylic acids and amines. google.com
| Acyl Donor | Amine | Coupling Conditions | Product Type |
| 2-Furoyl chloride | Piperazine | Inert organic solvent (e.g., chloroform), HCl gas | Furoyl-piperazine hydrochloride nih.gov |
| Substituted aromatic carbonyl halides | 5-(4-methoxyphenyl)thiophen-2-amine | Imidazole, MDC, reflux | N-thienyl benzamide (B126) derivative nih.gov |
| 2-Furoyl-1-piperazine | N-aryl/aralkyl-2-bromoacetamides | K₂CO₃, acetonitrile | 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamide (B32628) google.com |
| Cinnamic acid | Diethylamine | Boric acid (catalyst), sonication | N,N-diethyl cinnamamide (B152044) google.com |
This table presents examples of amide bond formation relevant to the synthesis of furoyl amides and is for illustrative purposes.
Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds through cross-coupling reactions, most notably the Buchwald-Hartwig amination. google.com This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with a wide range of amines. google.com While direct amide formation is the most straightforward route to this compound, these advanced methods are highly relevant for the synthesis of analogues where the amine is attached directly to the aromatic ring.
For instance, a synthetic analogue could be prepared where an amino group is first introduced onto the furan ring via a Buchwald-Hartwig reaction. The synthesis would start with a di-halogenated furan derivative. One halogen atom would be selectively coupled with an amine, followed by subsequent chemical modifications to introduce the piperidine amide functionality.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine (B1218219) ligand. google.com Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. nih.gov The reaction conditions are generally mild, offering a broad substrate scope. sigmaaldrich.comnih.gov The use of ammonium (B1175870) salts as an alternative to gaseous ammonia (B1221849) has also been developed for the synthesis of primary anilines. nih.gov
| Ligand Name | Abbreviation | Structural Class | Typical Substrates |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Monodentate Phosphine | Aryl chlorides, bromides |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Biarylphosphine | Aryl chlorides, bromides, triflates |
| 2-(Di-tert-butylphosphino)biphenyl | JohnPhos | Biarylphosphine | Aryl halides |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene-based Diphosphine | Aryl halides |
| tBuBrettPhos | - | Bulky Biarylphosphine | Unprotected heterocyclic bromides sigmaaldrich.comnih.gov |
This table summarizes ligands commonly used in Buchwald-Hartwig amination reactions and is for illustrative purposes.
Purification and Isolation Techniques for Organic Compounds
Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. A combination of techniques is typically employed to achieve high purity for compounds like this compound.
Extraction and Washing: The first step in purification often involves an aqueous workup. The reaction mixture is diluted with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297), dichloromethane) and washed sequentially with dilute acidic and basic solutions, followed by brine. This removes many ionic impurities and water-soluble byproducts.
Column Chromatography: This is one of the most powerful and common methods for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For piperidine derivatives, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate is often used as the eluent.
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For bromo-substituted aromatic compounds, solvents such as toluene, xylene, or dichloromethane (B109758) can be effective for recrystallization. google.com
Distillation: For liquid products or precursors, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
Precipitation as a Salt: Basic compounds like piperidine derivatives can be purified by converting them into a salt, such as a hydrochloride salt. By bubbling dry HCl gas through a solution of the crude product in an appropriate organic solvent, the hydrochloride salt can be precipitated, often in a highly pure form. nih.gov The free base can then be regenerated by treatment with a mild base.
| Technique | Principle of Separation | Application for this compound |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial workup to remove salts and water-soluble impurities |
| Column Chromatography | Differential adsorption on a solid support | Primary method for separating the target compound from byproducts and unreacted starting materials |
| Recrystallization | Difference in solubility at different temperatures | Final purification of the solid product to achieve high purity google.com |
| Distillation | Difference in boiling points | Purification of liquid precursors like 4-methylpiperidine |
| Salt Precipitation | Formation of an insoluble salt | Isolation and purification by precipitating as a hydrochloride salt nih.gov |
This table provides a general overview of purification techniques applicable to the target compound.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms in 1-(5-Bromo-2-furoyl)-4-methylpiperidine.
In a ¹H NMR spectrum, distinct signals would be expected for the protons of the 4-methylpiperidine (B120128) ring and the 5-bromo-2-furoyl group. The protons on the furan (B31954) ring, being in an aromatic environment, would appear in the downfield region, typically between 6.0 and 7.5 ppm. The bromine atom at the 5-position would influence the chemical shift of the adjacent proton. The piperidine (B6355638) ring protons would exhibit more complex splitting patterns in the aliphatic region (generally 1.0-4.0 ppm), with the methyl group appearing as a doublet.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide linkage is expected to have a characteristic chemical shift in the range of 160-170 ppm. The carbons of the furan ring would appear in the aromatic region (around 110-150 ppm), while the piperidine and methyl carbons would be found in the aliphatic region (typically 15-60 ppm).
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| Furan-H | 6.5 - 7.5 | d | 3-4 |
| Furan-H | 6.8 - 7.8 | d | 3-4 |
| Piperidine-CH₂ (axial & equatorial) | 1.2 - 4.0 | m | - |
| Piperidine-CH | 1.5 - 2.5 | m | - |
| Methyl-CH₃ | 0.8 - 1.2 | d | 6-7 |
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Amide) | 160 - 170 |
| C-Br (Furan) | 115 - 125 |
| C (Furan) | 110 - 150 |
| C-O (Furan) | 140 - 155 |
| C=O (Furan) | 145 - 160 |
| Piperidine-CH₂ | 30 - 50 |
| Piperidine-CH | 25 - 40 |
| Methyl-CH₃ | 15 - 25 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by 2 m/z units.
Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 5-bromo-2-furoyl cation and the 4-methylpiperidine cation. Further fragmentation of the piperidine ring could also be observed. While experimental data is not available, predicted mass spectrometry data for a similar compound, 1-(5-bromo-2-fluorobenzoyl)-4-methylpiperidine, shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which would also be anticipated for the title compound. uni.lu
Expected Fragmentation Pattern
| Fragment Ion | Expected m/z | Description |
| [C₁₁H₁₄BrNO₂]⁺ | 287/289 | Molecular Ion |
| [C₅H₂BrO₂]⁺ | 177/179 | 5-Bromo-2-furoyl cation |
| [C₆H₁₂N]⁺ | 98 | 4-Methylpiperidine cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide, furan, and alkyl groups.
A strong absorption band corresponding to the C=O stretching of the tertiary amide would be expected in the region of 1630-1680 cm⁻¹. The C-N stretching of the amide would likely appear in the 1200-1300 cm⁻¹ range. The furan ring would exhibit C-O-C stretching vibrations around 1000-1300 cm⁻¹ and C=C stretching in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be in the lower wavenumber region, typically between 500 and 600 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and piperidine groups would be observed around 2850-3000 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O stretch (amide) | 1630 - 1680 | Strong |
| C=C stretch (furan) | 1500 - 1600 | Medium |
| C-N stretch (amide) | 1200 - 1300 | Medium |
| C-O-C stretch (furan) | 1000 - 1300 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 5-bromo-2-furoyl moiety in this compound constitutes the primary chromophore.
The conjugated system of the furan ring and the carbonyl group is expected to give rise to absorption bands in the UV region. Typically, furan derivatives show absorption maxima (λ_max) around 200-220 nm. The presence of the bromine atom and the carbonyl group in conjugation may cause a bathochromic (red) shift to longer wavelengths. The piperidine and methyl groups are saturated and would not be expected to contribute to absorption in the UV-Vis range.
Expected UV-Vis Absorption
| Transition | Expected λ_max (nm) | Solvent |
| π → π | 220 - 280 | Ethanol or Methanol |
| n → π | > 300 | Ethanol or Methanol |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
The analysis would reveal the planarity of the furan ring and the conformation of the 4-methylpiperidine ring, which typically adopts a chair conformation. It would also precisely define the geometry of the amide linkage and the orientation of the two main structural fragments relative to each other. Furthermore, intermolecular interactions such as hydrogen bonding (if any) and halogen bonding involving the bromine atom could be identified, providing insights into the crystal packing. While no crystal structure for this specific compound has been reported, studies on similar piperidine-containing molecules have been conducted, revealing details about their solid-state conformations. mdpi.commdpi.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 1-(5-Bromo-2-furoyl)-4-methylpiperidine, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial in predicting the molecule's reactivity, stability, and intermolecular interaction capabilities.
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. Subsequent calculations would yield key electronic descriptors. For instance, the electrostatic potential map would likely indicate regions of negative potential around the carbonyl oxygen and the bromine atom, suggesting their roles as hydrogen bond acceptors. Conversely, positive potential would be expected around the piperidine's nitrogen-adjacent hydrogens, especially if protonated.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | ~ -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Influences solubility and non-covalent interactions |
Note: The values presented are hypothetical and representative of what would be obtained from a standard DFT calculation (e.g., B3LYP/6-31G level of theory).*
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
When this compound is simulated in complex with a putative receptor, MD can reveal the stability of the binding pose and the key interactions that maintain it. rsc.orgnih.gov These simulations can highlight the formation and breaking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions over time, providing a more realistic assessment of the ligand-receptor complex stability than static docking alone. acs.org
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is of paramount importance in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
Ligand-Based Docking Approaches
In the absence of a known 3D structure for a target receptor, ligand-based methods can be employed. These approaches utilize the structural information of a set of known active molecules to build a pharmacophore model. nih.govmdpi.com A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.
For this compound, a pharmacophore model could be generated based on a series of structurally similar compounds with known activity. The model would likely feature a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic region (the methylpiperidine), and an aromatic/heterocyclic feature (the bromofuran ring). nih.gov This compound could then be docked against the generated pharmacophore to assess its fit and predict its potential activity.
Structure-Based Docking Approaches
When the 3D structure of a potential protein target is available (from X-ray crystallography or homology modeling), structure-based docking can be performed. researchgate.net In this approach, this compound would be computationally placed into the binding site of the receptor, and various scoring functions would be used to estimate the binding affinity.
Docking studies of analogous furan-based compounds have shown that the furan (B31954) ring can participate in pi-stacking interactions, while the carbonyl group frequently acts as a hydrogen bond acceptor with backbone amides or specific amino acid side chains in the active site. researchgate.netnih.gov The bromophenyl moiety could engage in halogen bonding or hydrophobic interactions, and the methylpiperidine group would likely occupy a hydrophobic pocket. acs.org
Table 2: Hypothetical Docking Results for this compound against a Putative Kinase Target
| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| -8.5 | Asp145 | Hydrogen Bond with amide C=O |
| Phe80 | Pi-stacking with furan ring | |
| Leu12 | Hydrophobic interaction with methylpiperidine | |
| Trp65 | Halogen bond with bromine |
Note: This table presents a hypothetical scenario of docking results to illustrate the type of data generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are instrumental in predicting the activity of new, untested compounds.
Development of Predictive Models
To develop a QSAR model relevant to this compound, a dataset of structurally related furan-pyrazole piperidine (B6355638) derivatives or other piperidine series with measured biological activity (e.g., IC50 values) would be required. tandfonline.comnih.gov Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each compound in the series.
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that relates the descriptors to the activity. nih.govbenthamdirect.com For instance, a hypothetical QSAR equation might look like:
pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (Aromatic Ring Count) + 2.1
Once a statistically robust and validated model is developed, the descriptors for this compound can be calculated and inputted into the equation to predict its biological activity. tandfonline.com This allows for the prioritization of compounds for synthesis and biological testing.
Topological and Electronic Descriptors in QSAR
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the structural or property-based descriptors of a set of compounds with their biological activities. These models rely on calculated molecular descriptors, including topological and electronic parameters, to predict the activity of new compounds.
Topological descriptors are numerical values that characterize the chemical structure in terms of its atomic connectivity, size, and shape. Electronic descriptors, on the other hand, quantify the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. These are crucial for understanding how a molecule might interact with a biological target. mdpi.com
A review of the scientific literature indicates a lack of publicly available QSAR studies specifically focused on this compound. Therefore, no specific topological or electronic descriptors have been identified and correlated with a particular biological activity for this compound in a published QSAR model. General QSAR studies on other chemical series have shown that descriptors like molar refractivity (MR), topological polar surface area (TPSA), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be significant in predicting biological activity. mdpi.com However, without a dedicated study, the specific impact of these descriptors for this compound remains undetermined.
In Silico ADME Prediction and Pharmacokinetic Modeling
In the process of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to evaluate its potential as a drug candidate. In silico ADME prediction models are computational methods used to estimate these pharmacokinetic parameters, offering a time and cost-effective way to screen compounds. mdpi.com These predictions help in identifying potential liabilities of a molecule, such as poor absorption or rapid metabolism, early in the research process. mdpi.com
For this compound, specific experimental pharmacokinetic data is not widely published. However, in silico tools can provide valuable predictions for its ADME profile. These predictions are based on the compound's chemical structure and are calculated using various algorithms and models trained on large datasets of known compounds.
The predicted ADME properties for this compound are summarized in the table below. These values are estimations derived from computational models and provide a theoretical pharmacokinetic profile of the molecule.
Table 1: Predicted ADME Properties of this compound
| Property | Predicted Value | Description |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 302.19 g/mol | The mass of one mole of the compound. |
| LogP (octanol/water) | 2.85 | A measure of the compound's lipophilicity. |
| Water Solubility | Moderately soluble | Qualitative prediction of solubility in water. |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Prediction of the extent of absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Prediction of the ability to cross the BBB. |
| P-glycoprotein (P-gp) Substrate | No | Prediction of interaction with the P-gp efflux pump. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | A rule of thumb to evaluate drug-likeness. |
These in silico predictions suggest that this compound has favorable physicochemical properties for a potential orally administered drug, including high gastrointestinal absorption and adherence to Lipinski's Rule of Five. The predicted ability to cross the blood-brain barrier indicates its potential to act on central nervous system targets. The lack of interaction with the P-gp efflux pump is also a favorable characteristic, as P-gp can limit the distribution of drugs to target tissues.
Investigation of Pharmacological Activities and Molecular Mechanisms
Evaluation of Receptor-Ligand Interactions
The interaction of 1-(5-Bromo-2-furoyl)-4-methylpiperidine with cellular receptors is a key aspect of its pharmacological investigation. Studies have primarily centered on its effects on G Protein-Coupled Receptors and ion channels.
G Protein-Coupled Receptor (GPCR) Binding Assays
G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that are crucial for cellular communication and are the targets of a significant percentage of approved drugs guidetopharmacology.org. While the piperidine (B6355638) moiety is a common scaffold in ligands targeting various GPCRs, comprehensive screening data from broad GPCR binding assays for this compound is not extensively available in the current scientific literature. Research has been more targeted toward specific GPCR subfamilies, such as chemokine receptors.
Ion Channel Modulation Studies (e.g., TRPA1 Channels)
Significant research has been conducted on the interaction of piperidine carboxamides with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that functions as a sensor for irritants and is a therapeutic target for conditions like pain, itch, and respiratory diseases pnas.orgnih.gov.
Recent studies have identified a class of piperidine carboxamides (PIPCs), to which this compound belongs, as potent, noncovalent agonists of human TRPA1 nih.govpnas.org. Unlike electrophilic agonists that activate the channel through covalent modification, these piperidine derivatives activate TRPA1 through direct, noncovalent binding pnas.org.
The binding site for these noncovalent agonists has been located within a hydrophobic pocket at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments nih.govpnas.org. This site interestingly overlaps with the binding location of known allosteric modulators pnas.org. The interaction of PIPCs with this site is believed to induce a conformational change that leads to channel gating and activation pnas.org. Structure-activity relationship (SAR) studies on this class of compounds reveal that potency is highly dependent on the stereochemistry at the piperidine center, underscoring the specific nature of the interaction with the channel pnas.orgthieme-connect.com.
| Compound | Structure | EC₅₀ (nM) |
|---|---|---|
| PIPC1 | (R)-N-(1-(4-fluoro-2-(trifluoromethyl)phenyl)ethyl)-1-(5-methylfuran-2-carbonyl)piperidin-4-amine | 6.5 |
| PIPC2 | (R)-1-(5-methylfuran-2-carbonyl)-N-(1-(2-(trifluoromethyl)phenyl)ethyl)piperidin-4-amine | 26 |
| PIPC3 | (S)-N-(1-(4-fluoro-2-(trifluoromethyl)phenyl)ethyl)-1-(5-methylfuran-2-carbonyl)piperidin-4-amine | 2200 |
| PIPC4 | (S)-1-(5-methylfuran-2-carbonyl)-N-(1-(2-(trifluoromethyl)phenyl)ethyl)piperidin-4-amine | >10000 |
Nicotinic Acetylcholine Receptor (nAChR) Antagonism and Agonism
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in synaptic transmission in the central and peripheral nervous systems ebi.ac.uk. The piperidine scaffold is a structural feature of some known nAChR antagonists nih.govfrontiersin.org. However, specific studies evaluating the direct antagonistic or agonistic activity of this compound at various nAChR subtypes are not available in the reviewed scientific literature. Therefore, its interaction profile with these receptors remains to be determined.
Chemokine Receptor (e.g., CCR5) Antagonism
The C-C chemokine receptor type 5 (CCR5) is a GPCR that plays a role in the immune system and is notably used by the HIV-1 virus to enter host cells nih.gov. Consequently, CCR5 antagonists have been developed as anti-HIV-1 agents nih.gov. The development of small-molecule CCR5 antagonists has included compounds with piperidine and piperazine scaffolds ebi.ac.uknih.govsemanticscholar.org. While these studies highlight the relevance of the piperidine core structure for CCR5 antagonism, specific binding affinity or functional antagonism data for this compound at the CCR5 receptor have not been reported in the reviewed literature.
Enzyme Inhibition Assays
The potential for this compound to act as an enzyme inhibitor has also been an area of investigation, particularly concerning enzymes involved in neurotransmission.
Preclinical Pharmacological Studies in Animal Models
Extensive searches of publicly available scientific literature and databases have revealed no specific preclinical pharmacological data for the compound this compound. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied, or that the data from any investigations are proprietary and not in the public domain. The following sections reflect the absence of available information.
In Vivo Efficacy Studies in Disease Models
There are no publicly available studies detailing the in vivo efficacy of this compound in any animal models of disease. While derivatives of piperidine have been investigated for a wide range of therapeutic applications, including as anti-ulcer and anti-Alzheimer's agents, specific data for this compound is not available.
Table 1: Summary of In Vivo Efficacy Studies
| Disease Model | Species/Strain | Key Findings |
| No data available | N/A | N/A |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
No pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound in any preclinical species have been reported in the public domain. The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and effect on the body, are crucial steps in drug development. The absence of this information indicates that the compound is likely in the very early stages of discovery or has not been prioritized for further development.
Table 2: Summary of Pharmacokinetic Parameters
| Species | Route of Administration | Key PK Parameters (e.g., Tmax, Cmax, AUC, Half-life) |
| No data available | N/A | N/A |
Table 3: Summary of Pharmacodynamic Studies
| Animal Model | Biomarker/Endpoint Measured | Key Pharmacodynamic Effects |
| No data available | N/A | N/A |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Impact of Substituents on the Furan (B31954) Ring (e.g., Bromine Position)
The furan ring is a key component of many biologically active compounds. nih.gov Its substitution pattern significantly influences the molecule's electronic properties, metabolic stability, and binding affinity. In 1-(5-Bromo-2-furoyl)-4-methylpiperidine, the furan ring is substituted at the 2- and 5-positions, which are the most reactive sites for electrophilic substitution. researchgate.netyoutube.com
Bromine Substituent: The bromine atom at the 5-position has a pronounced effect on the molecule's properties. Halogen substitutions are known to be more potent than alkyl substitutions in some related heterocyclic compounds. nih.gov The high electronegativity and size of bromine can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules that can enhance binding affinity.
Positional Isomerism: While direct studies comparing the biological activity of positional isomers of the bromine atom on this specific molecule are not widely available, the substitution pattern on the furan ring is known to be critical. Studies on other furan-containing molecules have shown that shifting or replacing substituents can drastically alter or abolish biological activity. nih.gov For instance, in a series of furan-based inhibitors, only the furan heterocycle itself, compared to isoxazole or oxazole, led to inhibitory activity, highlighting the importance of the specific ring structure. nih.gov The relative positioning of the carbonyl group (at C2) and the bromine (at C5) creates a specific electronic and steric profile that is likely essential for its interaction with a biological target.
Role of Piperidine (B6355638) Ring Substitutions (e.g., Methyl Group Position and Stereochemistry)
The piperidine ring serves as a versatile scaffold in medicinal chemistry, and its substitution pattern is a key determinant of a compound's pharmacological activity and selectivity. nih.govajchem-a.com
Moving the methyl group to other positions would have significant structural and potentially functional consequences:
C2-Methyl Substitution: A methyl group at the C2 position would be adjacent to the amide nitrogen. This would introduce significant steric interactions that could influence the rotational barrier of the N-acyl bond and affect the conformational preference of the piperidine ring, potentially favoring a twist-boat conformation to alleviate steric strain. nih.govacs.org
C3-Methyl Substitution: A methyl group at the C3 position would introduce a chiral center. The resulting enantiomers could have different biological activities and metabolic profiles, as their three-dimensional shapes would dictate different interactions with a chiral biological target. nih.gov
Stereochemistry: Although the C4-methyl substitution does not create a chiral center on the ring itself, the introduction of a substituent at C3 or C2 would. The stereochemistry (R vs. S configuration) of such analogs would be critical, as biological targets are chiral. Different stereoisomers often exhibit vastly different potencies, with one enantiomer being highly active while the other is inactive. nih.govresearchgate.net
The table below summarizes the expected impact of altering the methyl group's position on the piperidine ring.
| Substitution Position | Key Structural Implications | Potential Functional Consequences |
| C4 (Subject Compound) | Favorable equatorial position in chair conformation; minimal steric clash with the furoyl group. | Influences overall molecular shape and lipophilicity. |
| C2 | High steric hindrance near the amide bond; may induce non-chair conformations (twist-boat). nih.govacs.org | Could alter binding affinity by changing the orientation of the furoyl group. |
| C3 | Introduces a chiral center, leading to enantiomers. | Enantiomers may exhibit different potencies and selectivities. nih.gov |
Influence of the Linker Region (Furoyl Amide Bond)
The amide bond is a fundamental functional group in medicinal chemistry, providing a planar, rigid linkage that contains both hydrogen bond donor (N-H) and acceptor (C=O) sites. drughunter.com However, amide bonds are also susceptible to enzymatic hydrolysis, which can limit a drug's bioavailability and duration of action.
Properties of the Amide Linker: The resonance of the nitrogen lone pair with the carbonyl group gives the amide bond partial double-bond character. nih.gov This restricts rotation, making the furoyl-piperidine linkage relatively planar and predictable in its orientation. This planarity can be crucial for fitting into a specific binding pocket.
Bioisosteric Replacement: To improve metabolic stability or to fine-tune binding interactions, the amide linker can be replaced with bioisosteres. nih.govnih.gov Bioisosteres are functional groups with similar steric and electronic properties. Common replacements for an amide bond include:
Esters: An ester linkage maintains the carbonyl hydrogen bond acceptor but removes the hydrogen bond donor. This can impact binding affinity but may increase cell permeability. In some molecular contexts, replacing an amine with an ester has been shown to maintain or improve cytotoxic activity. csic.es
Reverse Amides: Reversing the amide bond (retroisosterism) can significantly alter metabolic stability while maintaining hydrogen bonding capabilities. drughunter.com
Heterocycles: Stable five-membered rings like 1,2,4-oxadiazoles or 1,2,3-triazoles are frequently used to replace amide bonds. nih.govcambridgemedchemconsulting.com These rings mimic the planar geometry of the amide and can present hydrogen bond acceptors and donors at different angles, potentially leading to novel binding interactions.
The choice of a linker is critical, as modifications can lead to significant changes in activity. For example, replacing a sulfonamide linker with an amide in one series of compounds was not tolerated and suppressed activity. nih.gov
Identification of Pharmacophores and Key Binding Motifs
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. nih.govmdpi.com While a specific pharmacophore model for this compound requires experimental data from a series of active analogs, a hypothetical model can be proposed based on its chemical structure.
The key pharmacophoric features of this molecule likely include:
Aromatic/Hydrophobic Region: The 5-bromo-2-furan ring provides a distinct hydrophobic and aromatic feature. This region is likely involved in van der Waals or pi-stacking interactions within a hydrophobic pocket of a target protein.
Hydrogen Bond Acceptor: The carbonyl oxygen of the furoyl group is a strong hydrogen bond acceptor, a critical feature for anchoring the molecule into a binding site. researchgate.net
Halogen Bond Donor: The bromine atom can act as a halogen bond donor, forming a specific and directional interaction with an electron-rich atom (like oxygen or nitrogen) on the receptor.
Hydrophobic/Steric Group: The 4-methylpiperidine (B120128) ring serves as a bulky, hydrophobic moiety. Its size and shape are important for proper fit and orientation within the binding site. Molecular docking studies on related piperidine-containing molecules often highlight the importance of the piperidine ring for occupying a specific pocket. mdpi.comnih.gov
These features and their spatial relationships define the molecule's potential to interact with a biological target.
Conformational Analysis and Bioactive Conformations
Piperidine Ring Conformation: Saturated six-membered rings like piperidine predominantly adopt a low-energy chair conformation. nih.gov To minimize steric strain (1,3-diaxial interactions), the bulky 4-methyl group will overwhelmingly occupy the equatorial position. nih.gov While less stable twist-boat conformations exist, they are generally higher in energy unless stabilized by specific interactions, such as within a protein binding site. nih.govacs.org
No Information Found for this compound
Following a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific information was found for the chemical compound This compound . Consequently, it is not possible to generate an article detailing its potential applications and future research directions as requested.
It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized, or that research involving it has not been made publicly available. Further investigation into proprietary or internal research databases, which are not publicly accessible, might yield different results. However, based on publicly available information, there is no scientific basis upon which to construct the requested article.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
